molecular formula C21H25N3O4S B11690575 N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B11690575
M. Wt: 415.5 g/mol
InChI Key: VNJZKCBRZLVLON-PXLXIMEGSA-N
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Description

N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves the reaction of 3-methoxybenzaldehyde with 1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base hydrazone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the compound’s hydrazone moiety can interact with various biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the methoxyphenyl and methylbenzenesulfonyl groups.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-16-6-8-20(9-7-16)29(26,27)24-12-10-18(11-13-24)21(25)23-22-15-17-4-3-5-19(14-17)28-2/h3-9,14-15,18H,10-13H2,1-2H3,(H,23,25)/b22-15+

InChI Key

VNJZKCBRZLVLON-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC(=CC=C3)OC

Origin of Product

United States

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